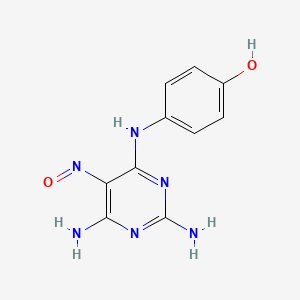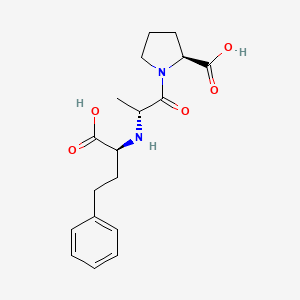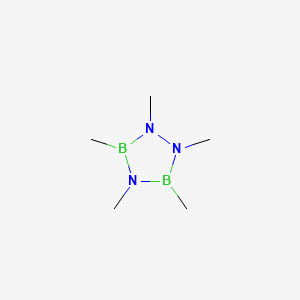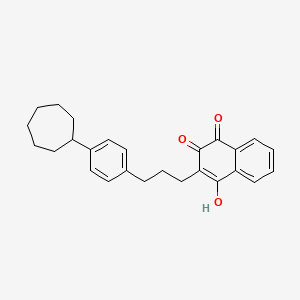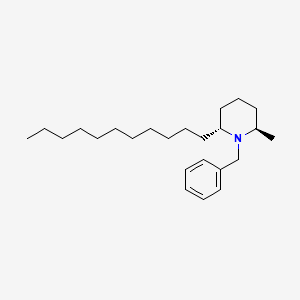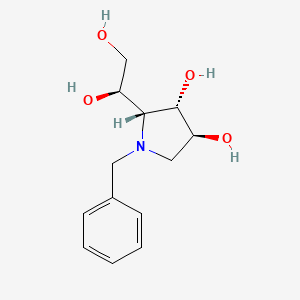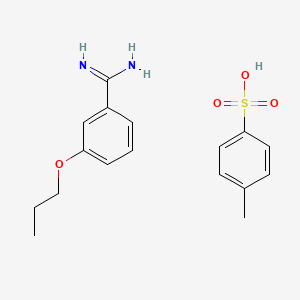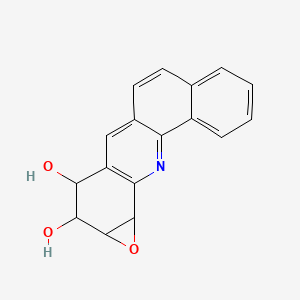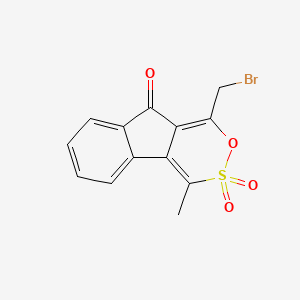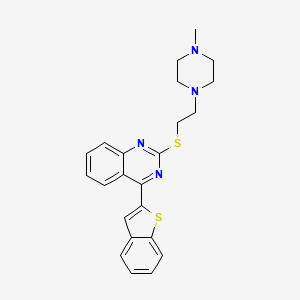
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is notable for its unique structure, which includes a benzo(b)thienyl group and a piperazinyl-ethyl-thio substituent. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazoline involves the cyclization of anthranilic acid derivatives with amides or nitriles . For the specific compound , the synthesis may involve the following steps:
Formation of the Quinazoline Core: This can be achieved through the reaction of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide, which then undergoes cyclization to form the quinazoline core.
Introduction of the Benzo(b)thienyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzo(b)thienyl boronic acid derivative.
Attachment of the Piperazinyl-Ethyl-Thio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with the piperazinyl-ethyl-thio moiety.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace halide groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., bromides, chlorides), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline alcohols .
Applications De Recherche Scientifique
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit various enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways that regulate cell growth, proliferation, and survival, leading to the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can be compared with other quinazoline derivatives to highlight its uniqueness:
Quinazoline-2,4(1H,3H)-diones: These compounds exhibit a wealth of biological activities, including antitumor proliferation.
Quinazolin-4(3H)-ones: Known for their anticancer and antimicrobial properties.
2-Aminoquinazolines: Studied for their potential as enzyme inhibitors and their role in medicinal chemistry.
The unique structure of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-, with its benzo(b)thienyl and piperazinyl-ethyl-thio substituents, distinguishes it from other quinazoline derivatives and contributes to its diverse biological activities .
Propriétés
Numéro CAS |
129224-82-4 |
|---|---|
Formule moléculaire |
C23H24N4S2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
4-(1-benzothiophen-2-yl)-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]quinazoline |
InChI |
InChI=1S/C23H24N4S2/c1-26-10-12-27(13-11-26)14-15-28-23-24-19-8-4-3-7-18(19)22(25-23)21-16-17-6-2-5-9-20(17)29-21/h2-9,16H,10-15H2,1H3 |
Clé InChI |
DWHTZWVCRKKWBL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


